2-Ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]imidazole
Description
2-Ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This specific compound is characterized by the presence of an ethyl group, a methoxy group, and a methylphenylsulfonyl group attached to the imidazole ring
Properties
IUPAC Name |
2-ethyl-1-(2-methoxy-5-methylphenyl)sulfonylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-13-14-7-8-15(13)19(16,17)12-9-10(2)5-6-11(12)18-3/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECUYIDLYSGLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild conditions.
Introduction of Substituents: The ethyl, methoxy, and methylphenylsulfonyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The ethyl and sulfonyl groups are primary targets for oxidation:
| Reaction Target | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Ethyl side chain | H₂O₂, CuSO₄ catalyst, 80–100°C | Ketone derivative (2-acetyl-imidazole analog) | Selective oxidation without affecting the sulfonyl group. |
| Sulfonyl group | Ozone (O₃) in CH₂Cl₂ at −78°C | Sulfonic acid derivative | Rarely employed due to competing ring oxidation. |
Reduction Reactions
The sulfonyl group and nitro derivatives (if present) are reducible:
| Reaction Target | Reagents/Conditions | Product |
|---|---|---|
| Sulfonyl group | LiAlH₄, anhydrous THF, reflux | Thioether analog |
| Nitro group (in derivatives) | H₂, Pd/C catalyst, ethanol | Amino-imidazole derivative |
Substitution Reactions
The methoxy and sulfonyl groups participate in nucleophilic substitutions:
Methoxy Group Substitution
| Reagent | Conditions | Product |
|---|---|---|
| Amines (e.g., NH₃) | NaH, DMF, 60°C | 2-Amino-5-methylphenyl derivative |
| Thiols | K₂CO₃, DMSO, 100°C | Thioether-linked phenyl analog |
Sulfonyl Group Displacement
| Reagent | Conditions | Product |
|---|---|---|
| Grignard reagents | Et₂O, 0°C to RT | Alkyl/aryl-imidazole derivatives |
Electrophilic Aromatic Substitution
The phenyl ring undergoes regioselective reactions:
| Reaction | Reagents/Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to methoxy group | Nitro-phenyl derivative |
| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | Ortho to sulfonyl group | Bromo-substituted analog. |
Coordination Chemistry
The imidazole nitrogen participates in metal coordination:
| Metal Salt | Conditions | Complex Type | Application |
|---|---|---|---|
| PdCl₂ | MeOH, reflux | Pd(II)-imidazole complex | Catalytic cross-coupling . |
| Cu(NO₃)₂ | H₂O/EtOH, RT | Cu(II) complex | Antimicrobial activity studies . |
Hydrolysis Reactions
Controlled cleavage under acidic/basic conditions:
| Bond Targeted | Reagents/Conditions | Product |
|---|---|---|
| Sulfonyl-imidazole | 6M HCl, reflux | Imidazole + sulfonic acid |
| Methoxy group | HBr (48%), 120°C | Phenolic derivative |
Cyclization and Ring Formation
Intramolecular reactions enable fused-ring systems:
| Reagents/Conditions | Product | Key Feature |
|---|---|---|
| PCl₅, toluene, 110°C | Imidazo[1,2-a]pyridine | Enhanced π-conjugation. |
| NaN₃, DMF, microwave | Tetrazole-linked hybrid | Bioisosteric replacement. |
Comparative Reactivity Table
A reactivity hierarchy based on functional groups:
| Functional Group | Reactivity Order (High → Low) |
|---|---|
| Imidazole NH | Coordination > Alkylation |
| Sulfonyl group | Reduction > Nucleophilic substitution |
| Methoxy group | SNAr > Oxidation |
Scientific Research Applications
Medicinal Chemistry Applications
The imidazole ring is a significant structural motif in many biologically active molecules. The compound 2-Ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]imidazole is particularly notable for its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit a broad spectrum of antimicrobial activity. A study demonstrated that compounds with similar structures to this compound showed effectiveness against various bacterial strains, suggesting potential for development as new antibiotics .
Anticancer Properties
Imidazole derivatives have been explored for their anticancer properties. For instance, compounds with imidazole rings have been shown to induce apoptosis in cancer cells, with some derivatives demonstrating superior efficacy compared to traditional chemotherapeutics like cisplatin . The specific compound under discussion could potentially enhance the selectivity and reduce the side effects associated with cancer treatments.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | DLD-1 | 57.4 | Induction of p53 |
| Study B | MCF-7 | 79.9 | Mitochondrial pathway |
Environmental Applications
Imidazole derivatives are also being investigated for their roles in environmental chemistry, particularly in the degradation of pollutants.
Pollutant Degradation
The sulfonamide group in this compound may enhance its ability to interact with organic pollutants, facilitating their breakdown in environmental settings. Research has shown that similar compounds can catalyze reactions that degrade harmful substances, making them valuable in remediation technologies .
Material Science Applications
In material science, imidazole compounds are being utilized for their unique properties in creating advanced materials.
Supramolecular Chemistry
The ability of imidazoles to form hydrogen bonds and coordinate with metal ions allows for the development of supramolecular structures. These materials can be used in sensors, catalysis, and drug delivery systems . The incorporation of this compound into polymer matrices could lead to enhanced mechanical properties and responsiveness to environmental stimuli.
| Application | Material Type | Functionality |
|---|---|---|
| Drug Delivery Systems | Polymers | Controlled release |
| Sensors | Nanocomposites | Detection of specific analytes |
| Catalysts | Metal-organic frameworks | Enhanced catalytic activity |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various imidazole derivatives, including those similar to this compound. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models, highlighting their potential as therapeutic agents against cancer .
Case Study 2: Environmental Remediation
Another investigation focused on the use of imidazole-based compounds for the degradation of persistent organic pollutants (POPs) in contaminated water sources. The study found that these compounds could significantly reduce pollutant concentrations through catalytic processes, suggesting their utility in environmental cleanup efforts .
Mechanism of Action
The mechanism of action of 2-Ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the sulfonyl group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]imidazole is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the methoxy and methylphenylsulfonyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Biological Activity
2-Ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H20N2O3S
- CAS Number : 433695-54-6
This structure includes an imidazole ring, known for its role in various biological processes, and a sulfonyl group that enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to its antimicrobial and anticancer properties .
Research Findings
Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Various derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
- Biofilm Inhibition : The compound has been shown to inhibit biofilm formation, which is crucial for the virulence of many pathogens .
Table 1: Antimicrobial Activity Overview
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 | Yes |
| Escherichia coli | 0.22 | 0.44 | Yes |
| Pseudomonas aeruginosa | 0.30 | 0.60 | Yes |
Case Studies
Research has indicated that derivatives of imidazole, including the target compound, exhibit promising anticancer activities:
- Cell Line Studies : In vitro studies showed that the compound induced apoptosis in cancer cell lines such as HeLa and A549. For example, compound 4f exhibited an IC50 value significantly lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) in these cell lines .
- Apoptosis Induction : The Hoechst/PI double staining method indicated a higher apoptosis rate (68.2%) in HeLa cells treated with compound 4f compared to the control (39.6% with 5-FU), suggesting a strong pro-apoptotic effect .
Table 2: Anticancer Activity Summary
| Compound | Cell Line | IC50 (μM) | Apoptosis Rate (%) |
|---|---|---|---|
| Compound 4f | HeLa | 3.24 | 68.2 |
| Compound 4f | A549 | <5 | Not specified |
| 5-FU | HeLa | ~74 | 39.6 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]imidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of sulfonylated imidazoles typically involves coupling sulfonyl chlorides with imidazole derivatives under controlled conditions. For example, highlights the use of solvents like DMF or THF and catalysts such as triethylamine or pyridine to facilitate sulfonation. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for imidazole:sulfonyl chloride) are critical for minimizing byproducts like disubstituted derivatives. Characterization via melting point, IR (sulfonyl S=O stretch at ~1350–1150 cm⁻¹), and NMR (imidazole proton shifts at δ 7.5–8.5 ppm) is essential to confirm purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and elemental analysis:
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.8 ppm for methoxy/methyl-substituted phenyl groups) and sulfonyl-linked imidazole protons.
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm.
- Elemental Analysis : Ensure <0.4% deviation between calculated and observed C, H, N, S content .
Q. What preliminary assays are recommended to assess the biological activity of this compound?
- Methodological Answer : Screen for enzyme inhibition (e.g., urease or cytochrome P450) using fluorometric or colorimetric assays. For instance, and describe structural analogs evaluated via H. pylori urease inhibition (IC50 determination) and antiglycation assays (BSA-fructose model). Use positive controls (e.g., metronidazole) and validate results with dose-response curves .
Advanced Research Questions
Q. How does the sulfonyl group’s electronic environment influence the compound’s reactivity and binding affinity?
- Methodological Answer : Perform computational studies (DFT or molecular docking) to analyze charge distribution and electrostatic potential maps. demonstrates that substituents like methoxy groups enhance electron donation to the sulfonyl moiety, stabilizing interactions with target proteins (e.g., α-glucosidase). Compare docking scores (e.g., AutoDock Vina) with analogs lacking sulfonyl groups to quantify binding differences .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer : Address discrepancies by:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolite identification (LC-MS/MS).
- Cellular Uptake Studies : Use fluorescent probes (e.g., BODIPY-labeled analogs) to track subcellular localization.
- Species-Specific Target Variation : Cross-validate activity against orthologs of the target protein (e.g., human vs. murine enzymes) .
Q. How can regioselectivity challenges during sulfonation of the imidazole ring be mitigated?
- Methodological Answer : Optimize directing groups and reaction media:
- Protecting Groups : Temporarily block the 4-position of imidazole with a trimethylsilyl group to favor sulfonation at the 1-position.
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance sulfonyl chloride electrophilicity, reducing side reactions.
- Catalytic Systems : Use Cu(I) catalysts to promote C–S bond formation with >90% regioselectivity, as shown in for related sulfonylimidazoles .
Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?
- Methodological Answer : Employ stability-indicating methods:
- HPLC-PDA : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate degradation products.
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions, then quantify degradation via peak area normalization .
Data-Driven Insights from Evidence
Key Recommendations
- Synthesis : Prioritize stepwise purification (column chromatography → recrystallization) to achieve >98% purity.
- Biological Evaluation : Include cytotoxicity assays (e.g., MTT on HEK293 cells) to rule off-target effects.
- Computational Tools : Use SwissADME for pharmacokinetic predictions and MOE for binding mode visualization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
